molecular formula C11H16ClNO4 B13454751 Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride

Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride

Cat. No.: B13454751
M. Wt: 261.70 g/mol
InChI Key: KFAZYKUOTZHTOK-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15NO4·HCl. It is a derivative of a naturally occurring amino acid called L-DOPA (L-3,4-dihydroxyphenylalanine)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of L-DOPA with methanol in the presence of hydrochloric acid to form the methyl ester . The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in neurotransmitter pathways due to its structural similarity to L-DOPA.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects by mimicking the action of L-DOPA, a precursor to dopamine, thereby influencing neurotransmitter levels in the brain . This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    L-DOPA (L-3,4-dihydroxyphenylalanine): A naturally occurring amino acid and precursor to dopamine.

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: A structurally similar compound with different functional groups.

    Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate: Another related compound with hydroxyl groups at different positions.

Uniqueness

Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structural similarity to L-DOPA makes it particularly interesting for research in neurotransmitter pathways and neurological disorders .

Properties

Molecular Formula

C11H16ClNO4

Molecular Weight

261.70 g/mol

IUPAC Name

methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H15NO4.ClH/c1-15-10-4-3-7(6-9(10)13)5-8(12)11(14)16-2;/h3-4,6,8,13H,5,12H2,1-2H3;1H

InChI Key

KFAZYKUOTZHTOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)OC)N)O.Cl

Origin of Product

United States

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